



(E)-5-Decen-1-yne (CAS: 53963-07-8): A **Comprehensive Technical Guide**

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Compound of Interest		
Compound Name:	(E)-5-Decen-1-yne	
Cat. No.:	B15344802	Get Quote

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Abstract

(E)-5-Decen-1-yne is a chemical compound featuring both a double and a triple carbon-carbon bond, classifying it as an enyne. This guide provides a detailed overview of its chemical and physical properties, predicted spectral data, potential synthetic methodologies, and a discussion of the general biological significance of the enyne functional group. Due to the limited availability of specific experimental data for this compound, this document integrates established chemical principles and data from related structures to offer a comprehensive theoretical profile.

Chemical and Physical Properties

Quantitative data for (E)-5-Decen-1-yne is not readily available in the public domain. The following table summarizes its basic molecular information and includes predicted physical properties based on its structure and comparison with analogous compounds.



Property	Value	Source
CAS Number	53963-07-8	[1]
Molecular Formula	C10H16	[1][2]
Molecular Weight	136.24 g/mol	[1]
Predicted Boiling Point	~170-180 °C	
Predicted Density	~0.77-0.79 g/cm³	_
Predicted XlogP	3.7	[2]

Spectral Data (Predicted)

Detailed experimental spectra for **(E)-5-Decen-1-yne** are not currently published. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons adjacent to the alkyne and alkene moieties, as well as for the aliphatic chain.



¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield shifts of the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkene.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (≡C-H)	68 - 72
C-2 (-C≡)	80 - 85
C-3, C-4, C-7, C-8 (Aliphatic -CH ₂ -)	20 - 40
C-5, C-6 (=CH-)	120 - 140
C-9 (-CH ₂ -)	13 - 15
C-10 (-CH ₃)	~14

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in **(E)-5-Decen-1-yne**.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
≡C-H stretch (terminal alkyne)	3300 - 3260	Strong, sharp
C≡C stretch	2140 - 2100	Weak to medium
C=C stretch (trans alkene)	1675 - 1665	Weak
=C-H bend (trans alkene)	970 - 960	Strong
C-H stretch (sp³)	2960 - 2850	Strong

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at m/z = 136. Key fragmentation patterns would likely involve cleavage at the allylic and propargylic



positions, leading to characteristic fragment ions.

m/z	Possible Fragment
136	[M]+
121	[M - CH ₃] ⁺
107	[M - C ₂ H₅] ⁺
93	[M - C ₃ H ₇] ⁺
79	[M - C ₄ H ₉] ⁺

Experimental Protocols: Synthesis of (E)-5-Decen-1yne

A plausible and efficient synthetic route to **(E)-5-Decen-1-yne** is the Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.[3][4][5][6][7]

General Sonogashira Coupling Protocol

This protocol is a general representation and would require optimization for the specific substrates.

Materials:

- (E)-1-halo-1-octene (e.g., (E)-1-iodo-1-octene)
- · Ethynyltrimethylsilane or acetylene gas
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine, diisopropylamine)
- Anhydrous solvent (e.g., THF, DMF)



Procedure:

- To a dry, inert-atmosphere flask, add the palladium catalyst, copper(I) iodide, and the (E)-1-halo-1-octene in the anhydrous solvent.
- Add the amine base to the mixture.
- Introduce the terminal alkyne (e.g., bubble acetylene gas through the solution or add ethynyltrimethylsilane).
- Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

If a silyl-protected alkyne is used, a subsequent deprotection step with a fluoride source (e.g., TBAF) or base is necessary to yield the terminal alkyne.

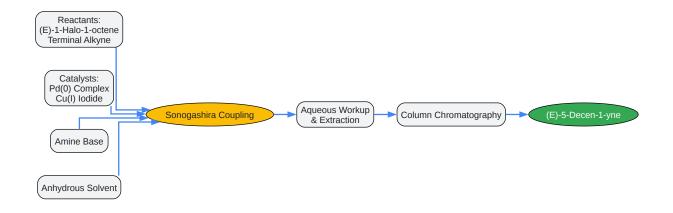
Potential Biological Activity and Applications

While no specific biological activity has been reported for **(E)-5-Decen-1-yne**, the enyne moiety is present in a variety of natural products and biologically active compounds.[8] Enynes have been shown to exhibit a range of activities, including anti-inflammatory, anti-tumor, and anti-parasitic properties.[3][8][9][10] The presence of both an alkene and an alkyne offers multiple points for metabolic transformation or interaction with biological targets. The structural rigidity and defined geometry of the enyne functional group can be advantageous in drug design for optimizing binding to protein targets.

Visualizations

Synthesis Workflow: Sonogashira Coupling

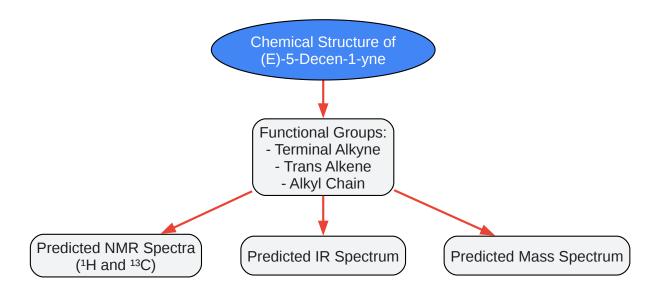




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Caption: General workflow for the synthesis of (E)-5-Decen-1-yne via Sonogashira coupling.

Logical Relationship of Spectral Prediction





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Caption: Logical flow from chemical structure to predicted spectral data.

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